molecular formula C17H18ClFN2O3S B2521342 3-(1-(3-(3-Chloro-4-fluorophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 2034386-88-2

3-(1-(3-(3-Chloro-4-fluorophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No.: B2521342
CAS No.: 2034386-88-2
M. Wt: 384.85
InChI Key: DZRVCRNJBUCDHL-UHFFFAOYSA-N
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Description

3-(1-(3-(3-Chloro-4-fluorophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione is a synthetic organic compound that belongs to the class of thiazolidinediones. This compound is characterized by its complex structure, which includes a thiazolidine-2,4-dione ring, a piperidine ring, and a chlorofluorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-(3-(3-Chloro-4-fluorophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazolidine-2,4-dione Ring: This can be achieved by reacting a suitable thioamide with a halogenated acetic acid derivative under basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative and an appropriate leaving group.

    Attachment of the Chlorofluorophenyl Group: The final step involves the acylation of the piperidine ring with a 3-(3-chloro-4-fluorophenyl)propanoyl chloride under acidic or basic conditions.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine-2,4-dione ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring and the chlorofluorophenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders such as diabetes due to its structural similarity to other thiazolidinediones.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

3-(1-(3-(3-Chloro-4-fluorophenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione can be compared with other thiazolidinediones such as:

    Rosiglitazone: Known for its use in the treatment of type 2 diabetes.

    Pioglitazone: Another antidiabetic agent with a similar structure.

Uniqueness:

  • The presence of the chlorofluorophenyl group and the specific arrangement of functional groups in this compound may confer unique biological activities and chemical properties compared to other thiazolidinediones.

Comparison with Similar Compounds

  • Rosiglitazone
  • Pioglitazone
  • Troglitazone

Properties

IUPAC Name

3-[1-[3-(3-chloro-4-fluorophenyl)propanoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O3S/c18-13-9-11(1-3-14(13)19)2-4-15(22)20-7-5-12(6-8-20)21-16(23)10-25-17(21)24/h1,3,9,12H,2,4-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRVCRNJBUCDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)CCC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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